6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminobicyclo[320]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride typically involves the reaction of bicyclic intermediates with amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperature and pressure settings to ensure optimal results .
Major Products Formed
The major products formed from these reactions can vary depending on the specific reaction and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride include:
- 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
Uniqueness
What sets 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C8H14ClNO2 |
---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
6-aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-2-1-3-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |
Clave InChI |
JGEWSMYHIRWGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C2C1)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.